

Introduction: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-4,6-dimethoxybenzaldehyde
Cat. No.:	B2683855

[Get Quote](#)

2-Bromo-4,6-dimethoxybenzaldehyde is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure is characterized by a benzene ring substituted with an aldehyde group, a bromine atom, and two electron-donating methoxy groups. This unique combination of functional groups imparts a versatile reactivity profile, making it a strategic building block for researchers in medicinal chemistry, drug development, and materials science. The aldehyde offers a gateway for carbon chain extension and the formation of various heterocyclic systems, while the aryl bromide is a prime handle for transition-metal-catalyzed cross-coupling reactions.^[1] The methoxy groups significantly influence the electronic properties of the aromatic ring, activating it towards certain reactions and directing the regiochemical outcome of synthetic transformations.^[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of **2-Bromo-4,6-dimethoxybenzaldehyde**, offering field-proven insights for its effective application in research and development.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and structural properties is fundamental to its application. Key identifiers and properties for **2-Bromo-4,6-dimethoxybenzaldehyde** are summarized below.

Property	Value	Source
IUPAC Name	2-bromo-4,6-dimethoxybenzaldehyde	[2]
Molecular Formula	C ₉ H ₉ BrO ₃	[2]
Molecular Weight	245.07 g/mol	[2]
CAS Number	81574-69-8	[2]
Appearance	Typically a solid powder	N/A
Canonical SMILES	COC1=CC(=C(C(=C1)Br)C=O)OC	[2]
InChIKey	PEKSAHQVDKQWST-UHFFFAOYSA-N	[2]
Monoisotopic Mass	243.97351 Da	[2]

Synthesis and Spectroscopic Characterization

Synthetic Pathways

The synthesis of **2-Bromo-4,6-dimethoxybenzaldehyde** typically involves the introduction of the bromo and formyl groups onto a pre-existing dimethoxybenzene core. A common and efficient method is the Vilsmeier-Haack formylation of 3,5-dimethoxybromobenzene. This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile to install the aldehyde group onto the activated aromatic ring.[\[1\]](#)

Alternatively, electrophilic bromination of a dimethoxybenzaldehyde precursor can be employed. However, careful control of reaction conditions is crucial to ensure the desired regioselectivity, as the directing effects of the methoxy and aldehyde groups can lead to mixtures of isomers.[\[3\]](#)[\[4\]](#)

Spectroscopic Profile

While a specific, peer-reviewed spectrum for this exact isomer is not readily available in the provided search results, its spectroscopic characteristics can be confidently predicted based on

its structure and data from closely related analogues.[5][6]

- ^1H NMR: The spectrum would feature a singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically around δ 9.5-10.5 ppm. Two distinct singlets would appear for the methoxy group protons (-OCH₃) around δ 3.8-4.0 ppm. The two aromatic protons would appear as singlets in the aromatic region (δ 6.5-7.5 ppm).
- ^{13}C NMR: The carbonyl carbon of the aldehyde would be observed at a characteristic downfield shift (δ 185-195 ppm). The aromatic carbons would appear in the δ 100-165 ppm range, with the carbons attached to the oxygen and bromine atoms showing distinct shifts. The methoxy carbons would be found further upfield.
- Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde would be prominent around 1680-1700 cm⁻¹. C-O stretching vibrations for the methoxy groups would appear in the 1200-1250 cm⁻¹ region, and the C-Br stretch would be observed at lower wavenumbers.[4]
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio).[4]

Core Reactivity and Synthetic Applications

The synthetic utility of **2-Bromo-4,6-dimethoxybenzaldehyde** stems from the orthogonal reactivity of its two primary functional groups: the aldehyde and the aryl bromide.

[Click to download full resolution via product page](#)

Caption: Key reactivity sites of **2-Bromo-4,6-dimethoxybenzaldehyde**.

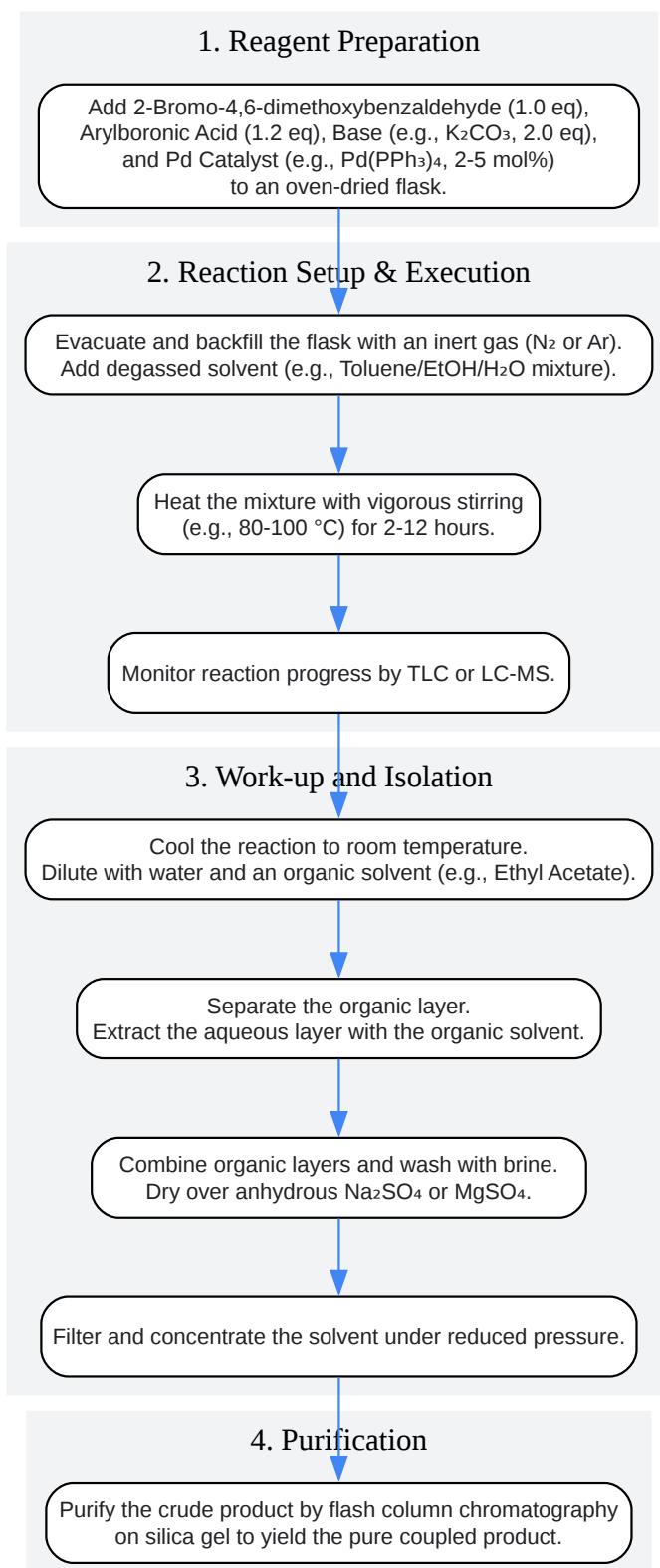
Transformations of the Aldehyde Group

The electrophilic carbonyl carbon is a focal point for numerous synthetic transformations.[\[1\]](#)

- Nucleophilic Addition: It readily reacts with organometallic reagents such as Grignard or organolithium compounds to form secondary alcohols. The steric hindrance from the ortho-bromo and ortho-methoxy groups may necessitate optimized reaction conditions, such as the use of a more reactive organometallic reagent or an appropriate Lewis acid catalyst.[7]
- Reduction: The aldehyde can be selectively reduced to a primary alcohol, (2-Bromo-4,6-dimethoxyphenyl)methanol, using mild reducing agents like sodium borohydride (NaBH4). More forceful reduction conditions, such as a Wolff-Kishner or Clemmensen reduction, can convert the aldehyde to a methyl group, yielding 1-Bromo-2-methyl-3,5-dimethoxybenzene. [1][3]
- Condensation Reactions: It serves as an excellent substrate for condensation reactions. For example, the Wittig reaction allows for the formation of a carbon-carbon double bond, converting the aldehyde into a substituted styrene. Similarly, Claisen-Schmidt or Knoevenagel condensations can be used to construct a wide variety of α,β -unsaturated systems and heterocyclic scaffolds.[1]

Transformations of the Aryl Bromide: The Cross-Coupling Nexus

The carbon-bromine bond is a key feature for modern synthetic chemistry, providing a robust handle for transition-metal-catalyzed cross-coupling reactions.[1] These methods have revolutionized molecular construction by enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[1]


- Suzuki-Miyaura Coupling: This is arguably the most important reaction involving the aryl bromide moiety. It allows for the coupling of **2-Bromo-4,6-dimethoxybenzaldehyde** with a wide range of boronic acids or their esters in the presence of a palladium catalyst and a base.[8] This reaction is fundamental for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and advanced materials.
- Other Cross-Coupling Reactions: Beyond the Suzuki reaction, the aryl bromide can participate in other significant transformations, including:
 - Heck Reaction: Coupling with alkenes.

- Sonogashira Reaction: Coupling with terminal alkynes.
- Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines.[\[1\]](#)

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, field-proven methodology for the Suzuki-Miyaura coupling of **2-Bromo-4,6-dimethoxybenzaldehyde** with an arylboronic acid.

Objective: To synthesize a 2-aryl-4,6-dimethoxybenzaldehyde derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Materials:

- **2-Bromo-4,6-dimethoxybenzaldehyde** (1.0 equivalent)
- Arylboronic acid (1.2-1.5 equivalents)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
- Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
- Degassed solvents (e.g., a mixture of Toluene, Ethanol, and Water)
- Inert gas (Nitrogen or Argon)

Procedure:

- Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2-Bromo-4,6-dimethoxybenzaldehyde**, the arylboronic acid, the base, and the palladium catalyst.
 - Causality: Using an oven-dried flask is critical to exclude moisture, which can lead to protodeboronation of the boronic acid and deactivation of the catalyst.
- Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill it with an inert gas (e.g., Nitrogen or Argon) three times.
 - Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is essential for catalytic activity.^[8]
- Solvent Addition: Add the degassed solvent system via syringe. A common solvent system is a mixture such as toluene/ethanol/water (e.g., 4:1:1).
 - Causality: The solvent system is chosen to dissolve all reactants. The presence of water is often crucial for the base to effectively participate in the transmetalation step of the catalytic cycle. Degassing removes dissolved oxygen.
- Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or

liquid chromatography-mass spectrometry (LC-MS).

- Causality: Heating provides the necessary activation energy for the reaction, particularly the initial oxidative addition step.
- Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
- Isolation: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling **2-Bromo-4,6-dimethoxybenzaldehyde**.

- GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[2\]](#)
- Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[\[9\]](#)[\[10\]](#)
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[9\]](#) Avoid contact with skin and eyes.[\[11\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[\[11\]](#)

Conclusion

2-Bromo-4,6-dimethoxybenzaldehyde is a powerful and versatile synthetic intermediate. The strategic placement of its aldehyde, bromo, and dimethoxy functional groups provides researchers with multiple avenues for molecular elaboration. A thorough understanding of its reactivity, particularly the orthogonal nature of its aldehyde and aryl bromide moieties, allows for the rational design of complex synthetic routes. By adhering to established protocols and rigorous safety standards, scientists can effectively leverage the chemical properties of this compound to advance research in drug discovery and materials science.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11402303, **2-Bromo-4,6-dimethoxybenzaldehyde**. Available: [\[Link\]](#)
- ChemSynthesis (2024). **2-bromo-4,6-dimethoxybenzaldehyde**. Available: [\[Link\]](#)
- Pertanika Journal of Science & Technology (1982). Bromination of 2,5-dimethoxybenzaldehyde. Available: [\[Link\]](#)
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 618538, 2-Bromo-3,4-dimethoxybenzaldehyde. Available: [\[Link\]](#)
- PubChemLite (n.d.). **2-bromo-4,6-dimethoxybenzaldehyde** (C9H9BrO3). Available: [\[Link\]](#)
- Sciencemadness Discussion Board (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Available: [\[Link\]](#)
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70699611, 4-Bromo-2,6-dimethoxybenzaldehyde. Available: [\[Link\]](#)
- The Royal Society of Chemistry (n.d.).
- The Royal Society of Chemistry (n.d.).
- SciELO (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available: [\[Link\]](#)
- SunanKalijaga.org (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Available: [\[Link\]](#)
- Beilstein Journals (n.d.).
- SunanKalijaga.org (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Available: [\[Link\]](#)
- Organic Syntheses (n.d.). 2-bromo-4-methylbenzaldehyde. Available: [\[Link\]](#)
- ResearchGate (2017). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available: [\[Link\]](#)
- Andrew G. Myers Research Group, Harvard University (n.d.). The Suzuki Reaction. Available: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-4,6-dimethoxybenzaldehyde | C9H9BrO3 | CID 11402303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. psasir.upm.edu.my [psasir.upm.edu.my]
- 4. One moment, please... [sunankalijaga.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2683855#2-bromo-4-6-dimethoxybenzaldehyde-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com